Cas no 2172281-52-4 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid)

1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid is an Fmoc-protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group provides selective protection for the amine functionality, enabling controlled elongation of peptide chains under mild basic conditions. The benzoyl-pyrrolidine-3-carboxylic acid moiety contributes structural rigidity and functional diversity, making it valuable for designing constrained peptides or peptidomimetics. This compound is particularly useful in medicinal chemistry and biochemical research, where precise peptide assembly is required. Its stability under SPPS conditions and compatibility with standard deprotection protocols ensure reliable performance in automated synthesis. The product is typically characterized by high purity, ensuring consistent results in peptide coupling reactions.
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid structure
2172281-52-4 structure
Product Name:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid
CAS No:2172281-52-4
MF:C27H24N2O5
MW:456.489867210388
CID:5943200
PubChem ID:165577151
Update Time:2025-05-23

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-3-carboxylic acid
    • EN300-1540882
    • 2172281-52-4
    • Inchi: 1S/C27H24N2O5/c30-25(29-14-13-18(15-29)26(31)32)17-9-11-19(12-10-17)28-27(33)34-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24H,13-16H2,(H,28,33)(H,31,32)
    • InChI Key: NFTFZXDWWXWLAR-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)C(N1CCC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 456.16852187g/mol
  • Monoisotopic Mass: 456.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 95.9Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid Pricemore >>

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Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid

Comprehensive Overview of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid (CAS No. 2172281-52-4)

The compound 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid (CAS No. 2172281-52-4) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a pyrrolidine-3-carboxylic acid backbone and an Fmoc-protected amino group, makes it a valuable building block for designing bioactive peptides and small molecule drugs. Researchers frequently employ this compound in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino functionality.

In recent years, the demand for custom peptide synthesis has surged due to advancements in biotechnology and drug discovery. This compound addresses key challenges in peptide coupling reactions by offering high reactivity and selectivity. Its carboxylic acid moiety enables efficient conjugation with other amino acids or functional groups, facilitating the construction of complex peptide architectures. The Fmoc-protected derivative is particularly favored for its compatibility with automated synthesizers, a feature increasingly important in high-throughput screening (HTS) workflows.

The pyrrolidine ring in 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid introduces conformational constraints, a property highly sought after in medicinal chemistry. This structural feature enhances target binding affinity and improves metabolic stability of resulting peptide therapeutics. As the pharmaceutical industry shifts toward peptide-based drugs for conditions like diabetes and cardiovascular diseases, this compound has gained prominence in R&D laboratories worldwide. Its CAS registry number (2172281-52-4) serves as a crucial identifier in chemical databases and patent literature.

Quality control of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-3-carboxylic acid involves rigorous HPLC analysis and mass spectrometry verification to ensure ≥95% purity, a standard requirement for GMP-compliant synthesis. The compound's stability under neutral pH conditions and solubility in common polar aprotic solvents like DMF or DMSO make it practical for laboratory applications. Current research trends highlight its potential in developing peptide-drug conjugates, particularly for targeted cancer therapies where precise molecular recognition is critical.

From a green chemistry perspective, synthetic protocols utilizing this Fmoc-amino acid derivative increasingly incorporate environmentally benign solvents and catalytic methods to reduce waste generation. The compound's molecular weight (exact mass available through high-resolution MS) and well-characterized NMR spectra facilitate its identification in complex reaction mixtures. As computational drug design becomes more prevalent, the 3D conformational properties of this pyrrolidine-containing scaffold are being extensively modeled for virtual screening applications.

The storage and handling of CAS No. 2172281-52-4 require protection from moisture and light, typically maintained at -20°C under inert atmosphere for long-term stability. Its structure-activity relationship (SAR) studies contribute significantly to understanding peptide secondary structure formation and protein-protein interactions. With the growing interest in peptidomimetics as therapeutic agents, this compound's role in scaffold hopping strategies continues to expand across multiple drug discovery platforms.

Recent scientific publications have demonstrated innovative applications of this building block in macrocyclic peptide synthesis and bifunctional linker development. The benzoyl-pyrrolidine segment particularly enhances cell permeability, addressing a common limitation in peptide therapeutics. Analytical methods for this compound now frequently incorporate UHPLC-MS systems for improved sensitivity and throughput, reflecting technological advancements in analytical chemistry instrumentation.

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